molecular formula C25H22N4O4 B11973793 3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11973793
M. Wt: 442.5 g/mol
InChI Key: NIXFAAOISXTLSS-LGJNPRDNSA-N
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Description

3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with an acenaphthylene moiety and a hydroxy-dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The process begins with the preparation of the acenaphthylene derivative, followed by the formation of the pyrazole ring. The final step involves the condensation of the pyrazole derivative with the hydroxy-dimethoxyphenyl aldehyde under specific reaction conditions, such as refluxing in ethanol with a catalytic amount of acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,2-Dihydro-5-acenaphthylenyl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O4/c1-32-21-10-14(11-22(33-2)24(21)30)13-26-29-25(31)20-12-19(27-28-20)17-9-8-16-7-6-15-4-3-5-18(17)23(15)16/h3-5,8-13,30H,6-7H2,1-2H3,(H,27,28)(H,29,31)/b26-13+

InChI Key

NIXFAAOISXTLSS-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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